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Compound of Interest

Compound Name: 2-Benzylphenyl undecanoate

Cat. No.: B15162739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Benzylphenyl
undecanoate, a compound of interest in various research fields. Due to the limited availability

of experimental data for this specific molecule, this guide presents a combination of predicted

data for 2-Benzylphenyl undecanoate and experimental data for a structurally similar

alternative, Benzyl undecanoate. This comparison will aid researchers in the confirmation and

characterization of 2-Benzylphenyl undecanoate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Benzylphenyl undecanoate
(predicted) and Benzyl undecanoate (experimental).

Table 1: ¹H NMR Data (Predicted vs. Experimental)
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2-Benzylphenyl undecanoate (Predicted) Benzyl undecanoate (Experimental)

Chemical Shift (ppm) Proton Assignment

~7.20-7.40 Aromatic-H (10H, m)

~5.10 O-CH₂-Ph (2H, s)

~4.00 Ar-CH₂-Ph (2H, s)

~2.30 O=C-CH₂ (2H, t)

~1.65 O=C-CH₂-CH₂ (2H, p)

~1.25 -(CH₂)₇- (14H, m)

~0.88 -CH₃ (3H, t)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted) Benzyl undecanoate (Experimental)

Chemical Shift (ppm) Carbon Assignment

~173.0 C=O

~150.0 Ar-C-O

~140.0 Ar-C-CH₂

~138.0 Ar-C (ipso)

~126.0-130.0 Aromatic-C

~67.0 O-CH₂

~38.0 Ar-CH₂

~34.0 O=C-CH₂

~22.0-32.0 -(CH₂)₈-

~14.0 -CH₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
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2-Benzylphenyl undecanoate (Predicted) Benzyl undecanoate (Experimental)

Wavenumber (cm⁻¹) Functional Group

~3030 Aromatic C-H Stretch

~2925, 2855 Aliphatic C-H Stretch

~1760 C=O Stretch (Ester)

~1600, 1495, 1450 Aromatic C=C Stretch

~1250 C-O Stretch (Ester)

~750, 700 Aromatic C-H Bend

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted) Benzyl undecanoate (Experimental)

m/z Fragment Ion

368.2 [M]⁺

277.2 [M - C₇H₇]⁺

181.1 [M - C₁₁H₂₃O]⁺

167.1 [C₁₃H₁₁]⁺

91.1 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key

parameters include the number of scans, relaxation delay, and acquisition time.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. A larger number of scans is typically required

due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample

with KBr powder and pressing it into a transparent disk.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure salt plates/KBr pellet.

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR

spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion at its specific m/z value.

Workflow for Spectroscopic Confirmation
The following diagram illustrates the general workflow for confirming the structure of a chemical

compound using spectroscopic methods.
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Caption: General workflow for compound confirmation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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